6-Fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This compound features a quinolin-4-one core substituted with three distinct functional groups:
- Position 6: A fluorine atom, which enhances metabolic stability and modulates electronic properties.
- Position 1: A 3-fluorophenylmethyl moiety, influencing lipophilicity and steric bulk.
The fluorine substituents likely improve bioavailability and resistance to oxidative metabolism compared to non-halogenated analogues .
Properties
IUPAC Name |
6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO3S/c23-15-4-7-18(8-5-15)30(28,29)21-13-26(12-14-2-1-3-16(24)10-14)20-9-6-17(25)11-19(20)22(21)27/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQCWQNLFOLEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural elements, which include:
- Fluorine atoms : Contributing to lipophilicity and potential bioactivity.
- Dihydroquinoline core : Known for various pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways. This mechanism is critical for its potential therapeutic applications.
Anticancer Activity
Recent studies have shown that the compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 6.8 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 4.5 | Modulation of apoptotic pathways |
Antimicrobial Activity
The compound has also been tested for antimicrobial activity against various bacterial strains. The results indicate moderate to high efficacy, suggesting potential use as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
- Study on Anticancer Effects : A study published in the European Journal of Medicinal Chemistry investigated the compound's effects on MCF-7 and HeLa cells. The results demonstrated a significant reduction in cell viability and increased apoptosis markers, supporting its potential as an anticancer agent .
- Antimicrobial Evaluation : Research conducted by assessed the antimicrobial properties against common pathogens. The study highlighted the compound's effectiveness against resistant strains, showcasing its potential in treating infections where conventional antibiotics fail.
- Mechanistic Insights : A detailed mechanistic study revealed that the compound interacts with the mitochondrial pathway, leading to cytochrome c release and subsequent activation of caspases . This pathway is crucial for mediating apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variability in the Sulfonyl Group
The sulfonyl group at position 3 is a critical pharmacophore. Comparisons include:
- 4-Fluorobenzenesulfonyl (target compound): Fluorine at the para position enhances electron withdrawal and may improve binding affinity to sulfonyl-sensitive targets.
- 3-Chlorobenzenesulfonyl (): Chlorine’s larger atomic radius and stronger electron-withdrawing capacity could alter binding kinetics or steric interactions compared to fluorine .
- Benzenesulfonyl (): Lacking halogenation, this group may reduce metabolic stability but increase synthetic accessibility .
Position 1 Substitutions: Benzyl Group Modifications
The benzyl group at position 1 varies significantly across analogues:
Position 7 Functionalization
Unlike several analogues, the target compound lacks substituents at position 5. Key comparisons include:
- 7-Diethylamino (): A basic amine group could enhance solubility via protonation and introduce hydrogen-bonding interactions .
Halogenation Patterns
- 6-Fluoro (target compound): Fluorine at position 6 is conserved in many analogues (e.g., ), suggesting its importance in maintaining core electronic properties .
Data Table: Key Structural Features of Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
